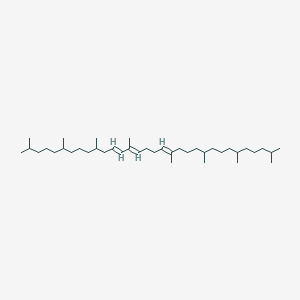
Tocopherol EP Impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocopherol EP Impurity D is one of the impurities found in Vitamin E. It is known for its antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. This compound is often studied in the context of pharmaceutical research and development, particularly in the quality control of Vitamin E products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tocopherol EP Impurity D typically involves the modification of tocopherol structures. One common method includes the use of flash chromatography for purification, followed by high-performance liquid chromatography (HPLC) to assess sample purity . The reaction conditions often involve the use of solvents like heptane and ethyl acetate, with specific flow rates and column types to achieve the desired purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale purification processes. These processes are designed to ensure that the impurity is isolated with high purity, often exceeding 98% . The use of advanced chromatographic techniques and stringent quality control measures are essential to achieve this level of purity.
化学反応の分析
Types of Reactions: Tocopherol EP Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and stability under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones.
科学的研究の応用
Tocopherol EP Impurity D has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Vitamin E products.
Biology: Its antioxidant properties are studied for their potential to protect cells from oxidative damage.
Medicine: Research explores its role in preventing degenerative diseases such as cardiovascular diseases and cancer.
Industry: It is used in the quality control of pharmaceutical products to ensure the purity and efficacy of Vitamin E formulations.
作用機序
The primary mechanism of action of Tocopherol EP Impurity D is its antioxidant activity. It scavenges reactive oxygen species (ROS) and prevents lipid peroxidation, thereby protecting cellular components from oxidative damage . This activity is mediated through its interaction with polyunsaturated fatty acids and other cellular antioxidants, enhancing the overall antioxidant defense system.
類似化合物との比較
Alpha-Tocopherol: The most active form of Vitamin E with the highest biological activity.
Beta-Tocopherol: Similar structure but with lower antioxidant activity.
Gamma-Tocopherol: Known for its anti-inflammatory properties.
Delta-Tocopherol: Exhibits strong antioxidant activity but is less abundant in nature.
Uniqueness: Tocopherol EP Impurity D is unique due to its specific structural modifications, which differentiate it from other tocopherols. These modifications can influence its antioxidant activity and stability, making it a valuable compound for research and quality control purposes.
特性
分子式 |
C40H76 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC名 |
(12E,14E,18E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene |
InChI |
InChI=1S/C40H76/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h15,21-22,25,33-34,37-40H,11-14,16-20,23-24,26-32H2,1-10H3/b25-15+,35-21+,36-22+ |
InChIキー |
ZIXCQUUPXRSTEB-VJRWTCCYSA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC/C=C(\C)/C=C/CC(C)CCCC(C)CCCC(C)C)/C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)C=CCC(C)CCCC(C)CCCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


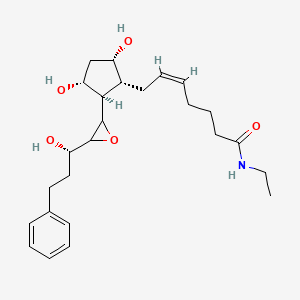


![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
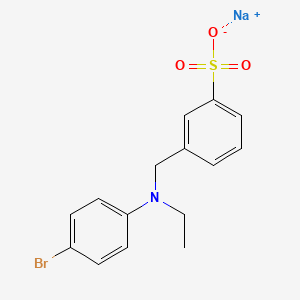
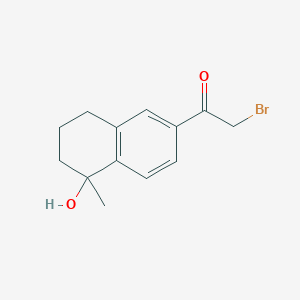
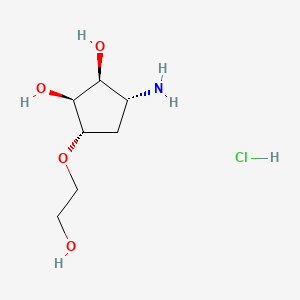
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
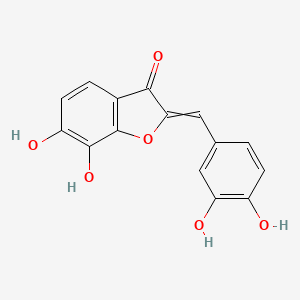
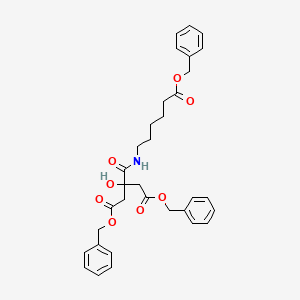
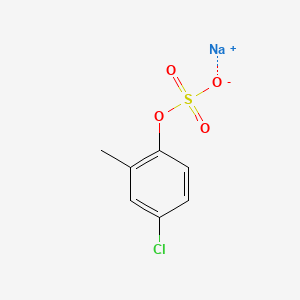
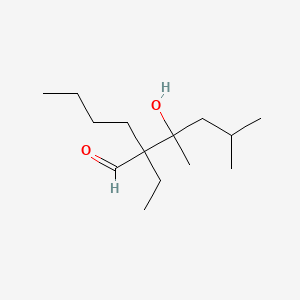
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

